molecular formula C21H20N2O5S2 B2698268 2-(3-((4-Methoxyphenyl)sulfonyl)propanamido)-5-phenylthiophene-3-carboxamide CAS No. 941889-57-2

2-(3-((4-Methoxyphenyl)sulfonyl)propanamido)-5-phenylthiophene-3-carboxamide

Cat. No.: B2698268
CAS No.: 941889-57-2
M. Wt: 444.52
InChI Key: JDGVJFVCJFUWCW-UHFFFAOYSA-N
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Description

This compound is a thiophene-based derivative featuring a carboxamide group at position 3, a phenyl substituent at position 5, and a 3-((4-methoxyphenyl)sulfonyl)propanamido moiety at position 2.

Properties

IUPAC Name

2-[3-(4-methoxyphenyl)sulfonylpropanoylamino]-5-phenylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O5S2/c1-28-15-7-9-16(10-8-15)30(26,27)12-11-19(24)23-21-17(20(22)25)13-18(29-21)14-5-3-2-4-6-14/h2-10,13H,11-12H2,1H3,(H2,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDGVJFVCJFUWCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=C(C=C(S2)C3=CC=CC=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-((4-Methoxyphenyl)sulfonyl)propanamido)-5-phenylthiophene-3-carboxamide typically involves multi-step organic reactionsCommon reagents used in these steps include sulfonyl chlorides, amines, and carboxylic acids, under conditions such as reflux or catalytic amounts of acids or bases .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-(3-((4-Methoxyphenyl)sulfonyl)propanamido)-5-phenylthiophene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that derivatives of thiophene compounds exhibit significant anticancer activity. For instance, compounds structurally related to 2-(3-((4-Methoxyphenyl)sulfonyl)propanamido)-5-phenylthiophene-3-carboxamide have shown promising results against various cancer cell lines.

  • Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells, inhibit cell proliferation, and disrupt cancer cell signaling pathways.
  • Case Studies :
    • A study demonstrated that similar thiophene derivatives exhibited IC50 values ranging from 1.9 to 7.52 µg/mL against human colorectal (HCT-116) and breast cancer (MCF-7) cell lines, highlighting their potential as effective anticancer agents .
    • Another investigation revealed that specific modifications in the thiophene structure could enhance selectivity towards cancerous cells while minimizing effects on normal cells .

Potential Therapeutic Uses

  • Thrombocytopenia Treatment : The compound may act as a thrombopoietin receptor agonist, enhancing platelet production, which is crucial in treating thrombocytopenia—a condition characterized by low platelet counts .
  • Anti-inflammatory Effects : The presence of sulfonamide groups suggests potential anti-inflammatory properties, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of This compound . Variations in the phenyl or thiophene rings can significantly influence biological activity:

ModificationEffect on Activity
Methoxy group on phenylIncreased solubility and bioavailability
Sulfonamide substitutionEnhanced interaction with biological targets
Carboxamide groupPotential for increased receptor binding affinity

Mechanism of Action

The mechanism of action of 2-(3-((4-Methoxyphenyl)sulfonyl)propanamido)-5-phenylthiophene-3-carboxamide involves its interaction with specific molecular targets. The sulfonyl and amido groups can form hydrogen bonds with biological macromolecules, influencing their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, affecting their function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The closest structural analogs identified in the evidence include:

2-(4-Methylphenylimino)-N-(2-chlorophenyl)-5-isopropyl-4-methylthiophene-3-carboxamide (): Substituents:

  • Position 2: 4-methylphenylimino group.
  • Position 3: Carboxamide linked to a 2-chlorophenyl group.
  • Positions 4 and 5: Methyl and isopropyl groups, respectively.
    • Reported Activities : Antimicrobial, antifungal, and anti-inflammatory properties .

Sulfonamide-Linked Thiophene Derivatives (Inferred from –3):

  • Patented compounds in and feature sulfonamide or sulfonyl groups in complex architectures, such as cyclopentene-epoxide hybrids or intermediates with acetylated sulfanyl chains. These highlight the pharmaceutical relevance of sulfonyl moieties in enhancing target binding or metabolic stability .

Key Structural and Functional Differences

Feature Target Compound 2-(4-Methylphenylimino)-...-carboxamide () Sulfonamide Derivatives (–3)
Position 2 Substituent 3-((4-Methoxyphenyl)sulfonyl)propanamido 4-Methylphenylimino Varied sulfonamide/sulfonyl groups (e.g., acetylated chains)
Position 3 Group Carboxamide Carboxamide with 2-chlorophenyl Complex carboxamide or epoxy-linked groups
Position 5 Substituent Phenyl Isopropyl N/A (variable in patented compounds)
Reported Bioactivity Not explicitly stated (inferred: potential kinase inhibition or anti-inflammatory) Antimicrobial, antifungal Antiviral, anticancer (patent claims)
Synthetic Complexity Moderate (sulfonylation and amidation steps) Moderate (imine formation) High (multi-step epoxidation and cyclization)

Hypothesized Pharmacological Advantages

  • 4-Methoxyphenylsulfonyl Group: Compared to the methylphenylimino group in ’s compound, the sulfonyl moiety may improve solubility and target affinity (e.g., kinase or protease inhibition) due to its electron-withdrawing nature and hydrogen-bonding capacity .
  • Phenyl vs.

Biological Activity

The compound 2-(3-((4-Methoxyphenyl)sulfonyl)propanamido)-5-phenylthiophene-3-carboxamide is a synthetic organic molecule that belongs to a class of compounds known for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Chemical Formula : C19H22N2O7S2
  • Molecular Weight : 454.517 g/mol
  • IUPAC Name : 1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-4-(4-methoxybenzenesulfonyl)piperazine

This compound features a thiophene ring, which is often associated with various biological activities, including anti-inflammatory and anticancer properties.

Antiviral Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antiviral properties. For instance, heterocycles like thiophenes have been shown to inhibit viral replication in several models. While specific data on this compound's antiviral activity is limited, its structural similarities to known antiviral agents suggest potential efficacy against viruses such as HIV and HCV .

Anticancer Potential

The compound's ability to interact with various biological targets may also extend to cancer therapy. Research indicates that thiophene derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival .

Table 1: Summary of Biological Activities

Biological ActivityMechanism of ActionReference
AntiviralInhibition of viral replication
AnticancerInduction of apoptosis in cancer cells
Anti-inflammatoryModulation of inflammatory pathways

Study 1: Antiviral Efficacy

A study evaluating the antiviral properties of similar compounds reported an EC50 value ranging from 5–28 μM against respiratory syncytial virus (RSV). Although direct studies on the target compound are lacking, its structural analogs have demonstrated comparable activity levels against viral targets .

Study 2: Anticancer Mechanisms

In vitro studies on related thiophene derivatives revealed that they could significantly reduce cell viability in various cancer cell lines. For example, one derivative exhibited an IC50 value of 9.19 μM against HCV NS5B RNA polymerase, indicating strong inhibitory action that could be relevant for the target compound's anticancer potential .

The proposed mechanisms through which This compound exerts its biological effects include:

  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes critical for viral replication and cancer cell metabolism.
  • Modulation of Signaling Pathways : The compound may affect pathways such as NF-kB and MAPK, which are pivotal in inflammation and cancer progression.
  • Interaction with Receptors : Potential binding to specific receptors involved in pain and inflammation has been suggested based on molecular docking studies conducted on structurally related compounds .

Q & A

Q. Example Optimization :

ConditionYield (Unoptimized)Yield (Optimized)
RT, no sieves50%
0°C, sieves, slow warming78%

Advanced: What analytical techniques resolve stereochemical ambiguities in the thiophene ring substituents?

Methodological Answer:

  • 2D NMR (NOESY/ROESY) : Correlates spatial proximity of H-2 (thiophene) and the 5-phenyl group to confirm regiochemistry .
  • X-ray Crystallography : Defines absolute configuration; requires high-purity crystals grown via vapor diffusion (e.g., hexane/EtOAC) .
  • Circular Dichroism (CD) : For chiral analogs, CD spectra distinguish enantiomers by Cotton effects near 250–300 nm .

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?

Methodological Answer:
Contradictions arise from assay variability. Mitigation strategies:

Standardize Assay Conditions :

  • Use identical cell lines (e.g., HEK293 vs. CHO impacts receptor expression ).
  • Control pH (7.4 ± 0.1) and temperature (37°C).

Orthogonal Assays : Confirm CB2 receptor binding via both radioligand displacement (³H-CP55,940) and cAMP inhibition assays .

Data Normalization : Express IC₅₀ relative to a reference compound (e.g., WIN55,212-2) to account for inter-lab variability .

Q. Example Contradiction Resolution :

StudyIC₅₀ (CB2)Assay TypeNormalized IC₅₀
A12 nMRadioligand10 nM
B35 nMcAMP32 nM

Advanced: What strategies improve CB2 receptor selectivity over CB1 for derivatives?

Methodological Answer:
Based on SAR from analogs (e.g., , compounds 317–320):

  • Phenyl Group Substitution : 4-Methoxy enhances CB2 affinity; 3,5-dimethylphenyl reduces CB1 off-target binding by 40% .
  • Sulfonamide Chain Length : Propane-1,3-diyl (C3) improves selectivity (CB2/CB1 ratio = 8:1) vs. ethane-1,2-diyl (C2; ratio = 3:1) .

Q. Stability Data :

ConditionDegradation Products% Remaining
AcidicThiophene-3-carboxylic acid65%
OxidativeSulfoxide derivative72%

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